molecular formula C19H22ClN3O2 B11564536 2-(4-Chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11564536
M. Wt: 359.8 g/mol
InChI Key: MYMJRXIOIPKQRC-FYJGNVAPSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 4-(diethylamino)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H22ClN3O2/c1-3-23(4-2)17-9-5-15(6-10-17)13-21-22-19(24)14-25-18-11-7-16(20)8-12-18/h5-13H,3-4,14H2,1-2H3,(H,22,24)/b21-13+

InChI Key

MYMJRXIOIPKQRC-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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